![molecular formula C16H16N4O4S B2421091 ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 953143-41-4](/img/structure/B2421091.png)
ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
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Overview
Description
The compound is a complex organic molecule that includes several functional groups such as an ethyl group, a cyano group, a carboxamido group, and a dihydrothieno[2,3-c]pyridine group . It also contains a 3-methylisoxazole moiety .
Synthesis Analysis
While specific synthesis methods for this compound were not found, there are known methods for synthesizing similar compounds. For instance, the multicomponent treatment of 3-amino-5-methylisoxazole with α-ketoglutaric acid or its diethyl ester and aromatic aldehydes can lead to the formation of pyrrolone derivatives .Chemical Reactions Analysis
The chemical reactions involving 3-amino-5-methylisoxazole, a component of the compound, have been studied. It has been found that the multicomponent condensation of 3-amino-5-methylisoxazole, aromatic aldehyde, and pyruvic acid can lead to the synthesis of furanones and pyrrolones .Scientific Research Applications
Synthesis of 3-cyano-2-pyridones Derivatives
The compound is used in the synthesis of substituted 3-cyano-2-pyridones scaffolds . This procedure generates the desired products 2-pyridones derivatives in good yields, from simple and available starting materials using a robust and recyclable catalyst .
Treatment of Cancer
3-cyano-2-pyridones derivatives, which can be synthesized using this compound, have been found to be effective for the treatment of cancer .
HIV-1 Inhibitor
These derivatives are also a promising class of HIV-1 inhibitors .
Sedative
They have been found to have sedative properties .
Anti-microbial
The derivatives have anti-microbial properties .
Modulators of Amyloid Proteins
They act as modulators of the fibrillation of amyloid proteins, such as Alzheimer β-peptides .
MEK-1 Inhibitor
They can act as MEK-1 inhibitors .
Manufacturing of Dyes and Pigments
These scaffolds are used in the manufacturing of dyes and pigments .
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as 3-amino-5-methylisoxazole, are often involved in reactions with pyruvic acid derivatives .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to various chemical reactions. For instance, 3-amino-5-methylisoxazole, a compound with a similar structure, has been reported to undergo multicomponent condensation with aromatic aldehyde and pyruvic acid .
Biochemical Pathways
The compound affects the biochemical pathways involving α-aminoazoles and carbonyl compounds. This leads to the construction of different five- and six-membered heterocycles . The cascade heterocyclizations involving these compounds is a simple and efficient way for the construction of these heterocycles .
Result of Action
The result of the compound’s action is the formation of different five- and six-membered heterocycles . These heterocycles are formed through cascade heterocyclizations involving α-aminoazoles and carbonyl compounds .
properties
IUPAC Name |
ethyl 3-cyano-2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-3-23-16(22)20-5-4-10-11(7-17)15(25-13(10)8-20)18-14(21)12-6-9(2)19-24-12/h6H,3-5,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGJAJDHSZDAXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-cyano-2-(3-methylisoxazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
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